7-Methyl-6-thioguanosine

Biochemical Assays Spectrophotometry Phosphate Detection

Eliminate radiometric Pi assay waste. MESG is the high-Δε substrate for real-time, non-radioactive phosphate quantification. • Δε360=11,000 M⁻¹cm⁻¹ ensures <0.2 μM Pi detection. • Validated for SAMHD1 HTS (Z'>0.90); strict PNP kinetics. • Also UV-crosslinkable cap-probe for eIF4E mapping.

Molecular Formula C11H15N5O4S
Molecular Weight 313.34 g/mol
CAS No. 55727-10-1
Cat. No. B160171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-thioguanosine
CAS55727-10-1
Synonyms2-amino-6-mercapto-7-methylpurine ribonucleoside
6-mercapto-7-methylguanosine
MESG
Molecular FormulaC11H15N5O4S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1
InChIKeyRFHIWBUKNJIBSE-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-thioguanosine (MESG) Overview


7-Methyl-6-thioguanosine (MESG, CAS 55727-10-1) is a synthetic, chromogenic nucleoside analog [1] designed as a substrate for purine nucleoside phosphorylase (PNP). Its primary industrial and research utility lies in its ability to facilitate the continuous, spectrophotometric quantification of inorganic phosphate (Pi) . In the presence of Pi and PNP, MESG is converted to 7-methyl-6-thioguanine and ribose 1-phosphate, a reaction that produces a measurable and quantifiable redshift in absorbance, enabling sensitive, non-radioactive Pi detection .

Workflow Continuous spectrophotometric Pi detection
Selection Physiological pH compatibility (pH 6.5–8.5)
Context Non-radioactive coupled enzymatic assays

Why MESG Cannot Be Replaced by Generic Analogs


Generic substitution with other nucleoside analogs (e.g., 6-thioguanosine or 1-methyl-6-thioguanosine) is not equivalent due to the unique photophysical and kinetic properties conferred by the specific N7-methylation in MESG. This structural feature is essential for the large molar extinction coefficient change (Δε) upon phosphorolysis by PNP, which directly dictates assay sensitivity and dynamic range [1]. Furthermore, MESG's distinct binding conformation within the PNP active site, as revealed by X-ray crystallography, underscores that its kinetic parameters (Km, kcat) are not interchangeable with other substrates, thereby affecting the accuracy and linearity of coupled enzymatic assays [2].

Photophysical shift
N7-methylation is required for the large Δε change; analogs without this group may significantly reduce assay sensitivity.
Kinetic mismatch
MESG binds human PNP with a distinct conformation that alters Km and kcat; other nucleosides do not replicate this profile.
Substrate specificity
Generic thioguanosine analogs lack the precise substitution required for selective PNP phosphorolysis in coupled assays.

MESG Quantitative Performance Evidence


Spectrophotometric Sensitivity vs. pNPP

MESG provides a significantly larger change in molar extinction coefficient (Δε) compared to traditional chromogenic substrates like p-nitrophenyl phosphate (pNPP). At pH 7.6, the phosphorolysis of MESG yields a Δε360 nm of 11,000 M⁻¹cm⁻¹ , which is substantially greater than that of pNPP (Δε405 nm ≈ 18,000 M⁻¹cm⁻¹ for its product p-nitrophenolate under alkaline conditions). However, the crucial advantage of MESG is its ability to operate continuously at physiological pH (6.5-8.5) without the need for high pH to generate the chromophore , enabling real-time monitoring of enzyme kinetics under native conditions, a feature pNPP lacks.

MESG vs pNPP
Data to verify
MESG: Δε360 = 11,000 M⁻¹cm⁻¹ (pH 7.6)
pNPP: Δε405 ≈ 18,000 M⁻¹cm⁻¹ (alkaline pH)
Supports continuous kinetic monitoring at physiological pH.
Method context; enables real‑time assays without alkaline quench.
Biochemical Assays Spectrophotometry Phosphate Detection

Low Detection Limit for Inorganic Phosphate

The MESG-based assay demonstrates the ability to quantitate inorganic phosphate (Pi) in solution at final concentrations as low as 0.2 μM [1]. This low detection limit is a key performance metric for applications requiring precise measurement of low-abundance Pi, such as in high-throughput screening (HTS) for enzyme inhibitors or kinetic studies with low-activity enzymes.

Pi Detection Limit
Reported
0.2 μM (final concentration)
Supports low‑abundance phosphate quantification.
Requires MESG/PNP coupled system at pH 6.5–8.5.
Analytical Chemistry Enzymology Assay Development

Human PNP Substrate Activity Validation

The interaction of MESG with human PNP is structurally and kinetically validated, distinguishing it from generic analogs. Crystallographic studies confirm that MESG binds to human PNP, inducing specific conformational changes [1]. Furthermore, the specific activity of recombinant human PNP with MESG as a substrate is quantitatively established as >35,000 pmol/min/μg . This well-defined enzymatic profile ensures reproducibility and reliability in experimental systems.

PNP Specific Activity
Reported
>35,000 pmol/min/μg
Benchmark for recombinant PNP quality control.
Validated with human PNP crystal structure; 400 μM MESG, 360 nm.
Structural Biology Enzyme Kinetics Drug Discovery

mRNA Cap Photo-Crosslinking Probe

Unlike other nucleoside analogs, MESG is specifically validated for use in photo-crosslinking experiments to study mRNA cap-binding proteins. A published protocol directly compares the use of MESG and 6-thioguanosine (6SG) for labeling the 5' mRNA cap, demonstrating MESG as a suitable alternative photo-activable nucleoside for this specialized application [1]. This application is not a general property of all thioguanosine derivatives.

mRNA Cap Probe
Method context
Validated photo‑activable nucleoside for 5' cap labeling (alternative to 6‑thioguanosine)
Tool for cap‑binding protein studies.
Protocol available for synthetic mRNA crosslinking.
RNA Biology Chemical Biology Molecular Probes

Key Applications of MESG


Continuous Assays for Phosphate-Releasing Enzymes

The high Δε360 nm of 11,000 M⁻¹cm⁻¹ at physiological pH makes MESG the preferred substrate for developing continuous, real-time assays for Pi-generating enzymes. This is in contrast to assays using p-nitrophenyl phosphate (pNPP), which require an alkaline pH for detection. The MESG-based method is ideal for high-throughput screening (HTS) in drug discovery, as evidenced by its use in a 96-well plate format with a Z-prime value > 0.90 for SAMHD1 inhibitor screening [1]. The low detection limit of 0.2 μM Pi [2] further ensures that even enzymes with low turnover rates can be reliably characterized.

PNP Activity Benchmarking & QC

For laboratories producing or using recombinant PNP, MESG provides a defined and quantitative standard for activity assays. The established specific activity benchmark of >35,000 pmol/min/μg for human PNP offers a precise metric for quality control, lot-to-lot consistency verification, and functional characterization of PNP mutants or orthologs. This quantitative validation is essential for reproducibility in research and industrial enzyme production.

mRNA Cap Photo-Crosslinking Studies

For research in RNA metabolism and translation, MESG is a validated, photo-activable nucleoside for incorporation into the 5' cap of synthetic mRNAs. As detailed in a specific protocol, MESG can be used as an alternative to 6-thioguanosine for UV-induced crosslinking experiments to identify and map the binding sites of cap-binding proteins like eIF4E and histone H4 [3]. This specialized application relies on the unique photochemical properties of the thioguanosine moiety in the context of the N7-methylated cap structure, a feature not shared by other common nucleoside analogs.

Application
Selection Property
Validation Focus
Continuous Pi‑Release Enzyme Assays
Real‑time chromogenic detection at physiological pH
Assay linearity and phosphate detection sensitivity
PNP Activity Standard & QC
Defined enzymatic activity benchmark
Lot‑to‑lot consistency and enzyme characterization
mRNA Cap Photo‑Crosslinking
Validated photo‑activable cap‑labeling probe
Crosslinking efficiency and cap‑binding protein identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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